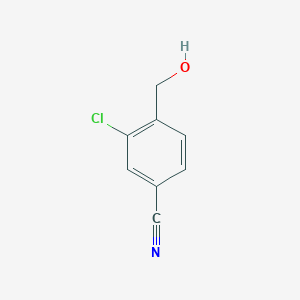

2-Chloro-4-cyanobenzyl alcohol

描述

Contextual Significance in Modern Organic Synthesis

2-Chloro-4-cyanobenzyl alcohol serves as a key starting material or intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, chloro, and cyano groups—on a stable aromatic ring provides multiple reaction sites for synthetic transformations. This allows for the construction of diverse molecular architectures.

The alcohol group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or ester. The chloro and cyano groups are electron-withdrawing, which influences the reactivity of the aromatic ring and the other functional groups. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions. This versatility makes this compound a significant component in the toolbox of synthetic organic chemists.

Role as a Pivotal Intermediate in Specialized Chemical Disciplines

The structural motifs present in this compound are found in a variety of biologically active compounds and functional materials. Consequently, this compound is a crucial intermediate in several specialized fields:

Medicinal Chemistry: The benzonitrile (B105546) (a benzene (B151609) ring with a cyano group) and chlorophenyl moieties are present in numerous pharmaceutical agents. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and inhibitors of enzymes like Toll-like receptor 4 (TLR4). acs.orgresearchgate.net The ability to modify the different functional groups allows for the systematic exploration of structure-activity relationships to develop new therapeutic agents. nih.gov

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The reactivity of this compound makes it a useful precursor for creating new agrochemical candidates. google.comguidechem.com

Materials Science: The properties of polymers and other advanced materials can be tailored by incorporating specific functional groups. The cyano and chloro groups of this compound can influence the electronic and physical properties of materials, making it a valuable building block in the synthesis of specialty polymers and other functional materials. smolecule.com

Evolving Research Perspectives and Key Developmental Areas

Current research involving this compound and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and sustainable methods for synthesizing and modifying complex molecules. Research in this area includes the development of new catalytic systems for reactions involving the functional groups of this compound. For instance, palladium-catalyzed cross-coupling reactions are a common method for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netlookchem.com

Exploration of New Biological Activities: Researchers are actively exploring the potential of derivatives of this compound as new therapeutic agents. This includes screening for a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. acs.org

Design of Advanced Materials: The unique electronic properties of the cyano and chloro substituents make this compound an attractive building block for the creation of new functional materials with applications in electronics, optics, and other high-tech fields.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆ClNO |

| Molecular Weight | 167.59 g/mol |

| CAS Number | 1261618-25-0 |

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of this compound requires careful control of reaction conditions to ensure that the desired functional group transformations occur without affecting other reactive sites in the molecule, namely the chloro and cyano groups.

Catalytic Reduction Approaches for the Formation of the Alcohol Moiety

The formation of the benzyl (B1604629) alcohol moiety in this compound is commonly achieved through the reduction of the corresponding aldehyde, 2-chloro-4-cyanobenzaldehyde. This transformation demands high chemoselectivity to avoid the reduction of the nitrile group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent frequently employed for the selective reduction of aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at low temperatures to control reactivity and side reactions. masterorganicchemistry.com The key advantage of NaBH₄ is its general inability to reduce less reactive functional groups such as esters, amides, and nitriles under standard conditions. commonorganicchemistry.com This chemoselectivity is crucial for the synthesis of this compound from its aldehyde precursor, ensuring the cyano group remains intact.

Catalytic hydrogenation is another powerful method for the reduction of aldehydes. Catalysts based on platinum metals, such as palladium, platinum, and nickel, are widely used. iitm.ac.in For the reduction of cyanobenzaldehydes, catalysts like palladium on carbon (Pd/C) or Raney Nickel are often employed. thalesnano.comresearchgate.net The choice of catalyst and reaction conditions is critical to prevent the hydrogenation of the cyano group or the aromatic ring, and to avoid hydrogenolysis of the chloro substituent. For instance, the reduction of fluorinated dicyanobenzenes to the corresponding benzyl alcohols has been achieved using catalysts such as nickel, palladium, or platinum. nih.govdrugmoneyart.com

| Precursor | Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| 2-Chloro-4-cyanobenzaldehyde | NaBH₄ | Methanol/Ethanol | Low Temperature | This compound | High |

| 2-Chloro-4-cyanobenzaldehyde | Raney Nickel, H₂ | Methanol/Ammonia | 80°C, 50 bar | This compound | High |

| 2-Chloro-4-cyanobenzaldehyde | Pd/C, H₂ | Ethanol | Room Temperature | This compound | High |

Oxidative Transformations in Complex Synthetic Pathways

The synthesis of functionalized benzyl alcohols can also be approached through the selective oxidation of a C-H bond at the benzylic position of a suitable precursor, such as 2-chloro-4-cyanotoluene. This direct functionalization is a highly desirable transformation as it offers a more atom-economical route.

Recent advancements have seen the development of copper-catalyzed methods for the benzylic C(sp³)-H oxidation of alkyl arenes to furnish benzylic alcohols. semanticscholar.org These reactions often employ an oxidant, and the challenge lies in preventing over-oxidation to the corresponding aldehyde or carboxylic acid. researchgate.net One strategy involves the use of bis(methanesulfonyl) peroxide as an oxidant, which can lead to the formation of a benzylic mesylate that is subsequently hydrolyzed to the alcohol. acs.org This two-step, one-pot procedure allows for the selective mono-oxidation of the benzylic position. acs.org The functional group tolerance of these methods is a key consideration, especially in the presence of sensitive groups like the cyano moiety in the target compound.

| Precursor | Catalyst | Oxidant | Key Intermediate | Product |

| 2-Chloro-4-cyanotoluene | Copper(II) catalyst | Bis(methanesulfonyl) peroxide | 2-Chloro-4-cyanobenzyl mesylate | This compound |

Transition Metal-Catalyzed Coupling Reactions Involving this compound Precursors

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they can be employed to construct the carbon skeleton of precursors to this compound.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. semanticscholar.org In the context of benzylic systems, the coupling of benzylic electrophiles, such as pivalates, with organoboron reagents has been shown to be highly effective. nih.gov The use of a nickel(0) catalyst, such as Ni(cod)₂, in the presence of a suitable base like sodium methoxide, can facilitate the stereospecific coupling of enantioenriched benzylic pivalates with aryl boroxines. nih.gov This methodology has demonstrated good functional group tolerance, with successful couplings of ester- and nitrile-substituted pivalates. nih.gov This suggests that a precursor like 2-chloro-4-cyanobenzyl pivalate (B1233124) could potentially undergo such a coupling reaction.

More directly, nickel-catalyzed cross-electrophile coupling reactions between benzyl alcohols and aryl halides have been developed. nih.gov These reactions proceed via a homolytic C-O bond cleavage of the benzyl alcohol, generating a benzyl radical which then couples with the aryl halide in the presence of a nickel catalyst and a co-reductant like a low-valent titanium reagent. nih.gov

Manganese, an earth-abundant and less toxic metal, has gained prominence in catalysis. Manganese pincer complexes have been shown to be effective catalysts for the α-alkylation of ketones using primary alcohols via a hydrogen borrowing strategy. nih.gov In a notable example, 4-cyanobenzyl alcohol was successfully used to alkylate acetophenone (B1666503), affording the corresponding product in 68% yield. nih.gov This reaction demonstrates the compatibility of the cyano group under these manganese-catalyzed conditions and suggests that this compound could be a viable substrate for similar transformations. The reaction proceeds without hydrogenation of the cyano group. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| Acetophenone | 4-Cyanobenzyl alcohol | (iPr-PNP)Mn(H)(CO)₂ / tBuOK | 1-Phenyl-3-(4-cyanophenyl)propan-1-one | 68% | nih.gov |

Dehydrative Etherification and Related Alkylation Processes

The hydroxyl group of this compound can be further functionalized through etherification reactions. Dehydrative etherification, where two alcohol molecules couple to form an ether with the elimination of water, is an atom-economical and environmentally friendly approach.

Iron(III) triflate has been reported as an effective catalyst for the selective dehydrative etherification of secondary benzylic alcohols. nih.govacs.org The reaction proceeds under mild conditions and can tolerate a range of functional groups. nih.gov Palladium-based catalysts have also been employed for the dehydrative etherification of substituted benzyl alcohols in ionic liquids, which can facilitate water removal and catalyst recycling. mun.ca These methods could potentially be applied to the synthesis of symmetrical or unsymmetrical ethers derived from this compound. For instance, the reaction of 4-methylbenzyl alcohol and 4-cyanobenzyl alcohol with 1-(p-tolyl)ethanol in the presence of an iron catalyst has been studied to understand the chemoselectivity of unsymmetrical ether formation. nih.gov

Nucleophilic Substitution and Aromatic Functionalization Strategies

The synthesis of this compound can be approached through various strategies involving nucleophilic substitution and aromatic functionalization. Nucleophilic substitution reactions are fundamental in organic synthesis for interconverting functional groups. libretexts.org For instance, a plausible route could involve the transformation of a related benzyl halide into the desired alcohol. However, using strong nucleophiles like hydroxide (B78521) can lead to competing elimination reactions. libretexts.org A milder approach involves using water as the nucleophile to displace a halide, followed by neutralization of the resulting acid. libretexts.org Another strategy to minimize elimination is to first form an ester using a more stable nucleophile like acetate (B1210297), which can then be hydrolyzed to the alcohol. libretexts.org

Aromatic functionalization offers another set of powerful tools for constructing polysubstituted aromatic compounds. beilstein-journals.org Techniques like directed ortho-metalation (DoM) provide high regioselectivity for introducing functional groups onto an aromatic ring. beilstein-journals.org While direct application to this compound synthesis from readily available precursors is not explicitly detailed in the provided results, the principles of aromatic functionalization are key. For example, the synthesis of related substituted benzyl alcohols has been achieved by the chloromethylation of precursors like 2-bromoanisole. nih.gov Furthermore, the conversion of a benzyl alcohol to the corresponding benzyl chloride can be accomplished using reagents like thionyl chloride, which can then undergo nucleophilic substitution. nih.gov

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions suggests that fluoro- and chloro-substituents on aromatic rings can be displaced by various nucleophiles under specific conditions. acs.orgacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the influence of the halogen substituent. acs.org These principles could be extended to the synthesis of complex aromatic molecules, potentially including derivatives of this compound.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into chemical manufacturing to enhance sustainability. ethernet.edu.et These principles focus on areas such as the use of catalysts, waste reduction, and the application of environmentally benign solvents. ethernet.edu.etdiva-portal.org

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient catalytic alternatives. ethernet.edu.et In the context of producing substituted benzyl alcohols, research has focused on developing catalysts for various transformations. For example, iron(III) triflate has been used as a catalyst for the direct etherification of secondary benzyl alcohols. acs.org While not a direct synthesis of this compound, this demonstrates the potential for developing catalytic routes to related structures. The use of metal-free photocatalysts like 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN) has also emerged for facilitating a variety of organic reactions under mild, visible-light conditions, promoting sustainable synthesis. rsc.org

The following table summarizes different catalytic systems used in the synthesis of related compounds, highlighting the trend towards more sustainable methods.

| Catalyst System | Reaction Type | Substrate Example | Product Example | Key Features |

| Iron(III) triflate / NH4Cl | Dehydrative Etherification | 1-(p-Tolyl)ethanol | Bis(1-(p-tolyl)ethyl) ether | Efficient for ether formation from secondary benzyl alcohols. acs.org |

| 4CzIPN / Visible Light | Photocatalytic Reactions | Benzoylformic acid and 4-chlorostyrene | Complex organic molecules | Metal-free, sustainable, operates under mild conditions. rsc.org |

| Copper(II) trifluoromethanesulfonate (B1224126) / TEMPO | Aerobic Oxidation | 6-Chloro-2-aminophenethyl alcohol | 4-Chloroindole | Utilizes air as the oxidant, a green alternative. rsc.org |

This table is generated based on data from the provided text.

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical process in converting reactants into the desired product. rptu.de An ideal reaction has 100% atom economy, where all atoms from the starting materials are incorporated into the final product. rptu.de The direct substitution of alcohols is considered an atom-economical process as it ideally produces only water as a by-product. ethernet.edu.et

In the synthesis of complex molecules, minimizing waste is crucial. Traditional methods often generate significant waste, for example, through the use of stoichiometric activating reagents in amide bond formation. ethernet.edu.et Catalytic approaches are inherently more waste-efficient. For instance, a catalytic method for converting alcohols to alkyl chlorides using benzoyl chloride as a reagent and a formamide (B127407) catalyst can be performed solvent-free and is scalable, resulting in a low E-factor (a measure of waste produced). researchgate.net The cycloaddition of propargylic alcohols with carbon dioxide to form cyclic carbonates is another example of a 100% atom-economical reaction. mdpi.com Applying these principles to the manufacturing of this compound would involve selecting reaction pathways that maximize the incorporation of starting materials into the final product and minimize the generation of by-products.

The choice of solvent is a critical aspect of green chemistry, as solvents can account for a significant portion of the mass in a chemical process. acs.org Many common dipolar aprotic solvents like DMF, DMSO, and NMP have associated toxicity and environmental concerns. acs.org Research is focused on finding greener alternatives. acs.org

Glycerol has been explored as a green solvent for the synthesis of 2-cyanomethyl-4-phenylthiazoles, offering high yields, short reaction times, and an easy work-up. scirp.orgscirp.org Other sustainable alternatives to traditional dipolar aprotic solvents include N-butyl-2-pyrrolidinone, propylene (B89431) carbonate, and Cyrene. acs.org The use of water as a solvent is also a key goal of green chemistry, although its application can be limited by the solubility of organic reactants. ethernet.edu.et For the synthesis of this compound, exploring the use of such green solvents could significantly reduce the environmental impact of the production process.

Asymmetric Synthesis and Enantioselective Control for this compound

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals and other biologically active molecules. mdpi.com

Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs), offers a powerful and green approach to asymmetric synthesis. researchgate.net KREDs catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity. researchgate.net This method is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness. researchgate.net

The synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for antifungal agents, has been successfully achieved using a ketoreductase from Scheffersomyces stipitis CBS 6045. researchgate.net This biocatalytic reduction of the corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, resulted in a high yield (88.2%) and excellent enantiomeric excess (99.9% ee). researchgate.net This demonstrates the potential of using KREDs for the enantioselective synthesis of structurally related compounds like this compound from its corresponding ketone precursor, 2-chloro-4-cyanobenzaldehyde.

The following table presents data on the biocatalytic reduction of a similar ketone, showcasing the effectiveness of this methodology.

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | 99.9% |

This table is generated based on data from the provided text. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECBKYXCUGIQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Cyanobenzyl Alcohol

Chiral Catalyst Design for Stereospecific Transformations

The stereospecific synthesis of 2-Chloro-4-cyanobenzyl alcohol, a chiral molecule, from its prochiral precursor, 2-chloro-4-cyanobenzaldehyde, is a significant challenge in synthetic organic chemistry. The development of chiral catalysts is paramount to achieving high enantioselectivity in this transformation. The primary strategy involves the asymmetric reduction of the aldehyde group, where a chiral catalyst facilitates the delivery of a hydride to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. The design of these catalysts, whether metal-based complexes or biocatalysts, is crucial for controlling the stereochemical outcome of the reaction.

A significant approach in this field is the use of transition metal complexes with chiral ligands. Ruthenium (II) and Rhodium (I) complexes, in particular, have been shown to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic ketones and aldehydes. nih.gov The design of these catalysts centers on the synthesis of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation process. For instance, diimino-diphosphine tetradentate ligands can be synthesized and complexed with ruthenium, leading to catalysts that can achieve high enantiomeric excess (ee) in the reduction of aromatic ketones to their corresponding optically active alcohols. nih.gov While specific data on 2-chloro-4-cyanobenzaldehyde is not prevalent, the principles of catalyst design are applicable. The electronic and steric properties of the substituents on the benzaldehyde (B42025), in this case, a chloro and a cyano group, would influence the interaction with the catalyst's active site and thus the efficiency and stereoselectivity of the reduction.

Another powerful method is cobalt-catalyzed hydroboration, which utilizes a chiral ligand to direct the enantioselective reduction of ketones. organic-chemistry.org The design of these catalytic systems involves the use of ligands like chiral imidazole (B134444) iminopyridines, which, in combination with a cobalt source and a hydroborating agent like pinacolborane, can yield chiral benzhydrols in high yields and enantioselectivities. organic-chemistry.org The adaptability of this method to a variety of functional groups suggests its potential applicability to the synthesis of this compound.

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols. Enzymes, particularly reductases found in organisms like baker's yeast (Saccharomyces cerevisiae), are capable of performing highly stereoselective reductions of carbonyl compounds. Research has demonstrated the asymmetric reduction of various prochiral ketones and aldehydes using baker's yeast, often in combination with co-factors or additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and polymethylhydrosiloxane (B1170920) (PMHS). biomedpharmajournal.orgresearchgate.net Notably, high stereoselectivity has been observed in the reduction of 2-cyanobenzaldehyde (B126161), a structurally similar compound to the precursor of the target molecule. biomedpharmajournal.orgresearchgate.net The design of these biocatalytic systems involves optimizing reaction conditions such as pH, temperature, and substrate concentration to maximize the activity and selectivity of the enzymes. researchgate.net

The following tables summarize the performance of various chiral catalytic systems in the asymmetric reduction of benzaldehyde derivatives, providing an insight into the potential methodologies for the synthesis of enantiomerically enriched this compound.

Table 1: Performance of Chiral Metal Catalysts in Asymmetric Reduction

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Ru(II) and Rh(I) complexes | Aromatic Ketones | Optically Active Alcohols | Up to 97% | nih.gov |

| Chiral Ru complex with KOtBu | Benzaldehyde-1-d derivatives | (R)-benzyl-1-d alcohols | High | organic-chemistry.org |

Table 2: Performance of Biocatalysts in Asymmetric Reduction

| Biocatalyst | Substrate | Product | Stereoselectivity/Yield | Reference |

|---|---|---|---|---|

| Baker's yeast with TBAF and PMHS | Prochiral acetophenone (B1666503) derivatives | (R)-alcohols | >80% yield, up to 70% ee | biomedpharmajournal.org |

| Baker's yeast with TBAF and PMHS | 2-cyanobenzaldehyde | anti-imine | 71% | biomedpharmajournal.orgresearchgate.net |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Cyanobenzyl Alcohol

Elucidation of Reaction Pathways and Transformation Mechanisms

The transformation of 2-chloro-4-cyanobenzyl alcohol into various products is governed by a series of complex mechanistic steps. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Benzylic C-O Bond Activation and Cleavage Processes

The activation and subsequent cleavage of the benzylic carbon-oxygen (C-O) bond is a critical first step in many reactions of benzyl (B1604629) alcohols. This process can be initiated under various conditions, often involving acid catalysis or conversion of the hydroxyl group into a better leaving group. For instance, treatment of substituted benzyl alcohols with tosyl chloride can lead to the formation of benzyl chlorides instead of the expected tosylates, particularly when electron-withdrawing groups are present on the benzene (B151609) ring. nih.gov This suggests that the initial tosylate formed is highly reactive and susceptible to nucleophilic attack by chloride ions, leading to C-O bond cleavage. nih.gov The presence of electron-withdrawing groups, such as the chloro and cyano moieties in this compound, is expected to facilitate this process. nih.gov

In other systems, such as iron-catalyzed etherification reactions, the C-O bond cleavage is proposed to occur after the initial formation of a zwitterionic intermediate between the iron catalyst and the alcohol. acs.org This is followed by dehydration to generate a benzylic carbocation, representing a key C-O bond cleavage event. acs.org

Role of Carbocationic and Radical Intermediates in Reactions

The nature of the intermediates formed during the reaction of this compound plays a pivotal role in determining the final products. Both carbocationic and radical intermediates have been implicated in the reactions of substituted benzyl alcohols.

Carbocationic Intermediates: The formation of benzylic carbocations is a common feature in reactions of benzyl alcohols, especially under acidic conditions or when a good leaving group is present. acs.orgnih.gov For instance, in iron-catalyzed etherification reactions, the mechanism is thought to involve the in situ formation of a benzylic carbocation. acs.orgacs.org The stability of this carbocation is a key factor influencing the reaction rate and pathway. While electron-donating groups stabilize benzylic carbocations, electron-withdrawing groups, such as the chloro and cyano groups in the target molecule, would destabilize such an intermediate. rsc.org This destabilization can influence the reaction mechanism, potentially favoring a more concerted process over a stepwise one involving a discrete carbocation. nih.gov

Radical Intermediates: Radical pathways offer alternative transformation routes. For example, base-promoted C-C bond activation in homoallylic alcohols can proceed through radical intermediates, where the electronics of the α-aryl substituent have been found to be relatively unimportant. nih.gov In the context of this compound, radical intermediates could be generated through various means, including photoredox catalysis. unipv.itacs.org These radical species can then participate in a variety of C-C bond-forming reactions. thieme-connect.de The electrochemical carboxylation of benzyl alcohols bearing electron-withdrawing groups also suggests the involvement of radical anions or related species. researchgate.net

Catalytic Dehydrogenation and Condensation Reaction Mechanisms

Catalytic dehydrogenation of alcohols to form carbonyl compounds is a key transformation in organic synthesis. nih.gov This process, often part of a "hydrogen borrowing" methodology, allows for the α-alkylation of ketones, esters, and amides using alcohols as alkylating agents. nih.gov For instance, manganese-pincer complexes have been shown to catalyze the dehydrogenation of various benzyl alcohols, which then undergo condensation with a C-H acidic compound. nih.govexlibrisgroup.com In the case of 4-cyanobenzyl alcohol, it has been successfully used as an alkylating agent in the manganese-catalyzed α-alkylation of acetophenone (B1666503), yielding the corresponding product without hydrogenation of the cyano group. nih.govexlibrisgroup.com

Condensation reactions can also be achieved through other catalytic systems. For example, yttrium-catalyzed asymmetric aldol (B89426) condensation of aromatic aldehydes with acetone (B3395972) has been reported, where aldehydes with electron-withdrawing groups like the cyano group participate effectively. mdpi.com While this study used the corresponding aldehyde, it highlights the potential for the in situ generated aldehyde from this compound to undergo similar condensation reactions.

Studies on Intermolecular Isotope Effects in Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. While specific intermolecular KIE studies on this compound were not found in the searched literature, such studies on related systems provide valuable insights. For example, KIE experiments are often employed in photoredox catalysis to probe the mechanism of C-H activation and arylation reactions. rsc.org In the fragmentation of thiamin analogs, isotopic substitution has been used to demonstrate the acidic behavior of certain carbon acids. scholaris.ca For reactions involving this compound, a significant KIE would be expected if a C-H bond cleavage at the benzylic position is involved in the rate-determining step, such as in certain dehydrogenation or radical abstraction processes.

Influence of Substituents on Chemical Reactivity, Kinetics, and Selectivity

The electronic properties of the chlorine and cyano substituents exert a profound influence on the reactivity, kinetics, and selectivity of reactions involving this compound.

Electronic Effects of Chlorine and Cyano Groups on Reaction Pathways

Both the chlorine atom and the cyano group are electron-withdrawing groups. masterorganicchemistry.com The chlorine atom exerts a moderate deactivating effect through its inductive electron withdrawal, which outweighs the electron-donating effect of its lone pairs through resonance. masterorganicchemistry.com The cyano group is a strongly deactivating group due to its ability to act as a π-acceptor. masterorganicchemistry.com

These electronic effects have several important consequences for the reactivity of this compound:

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the substituents will increase the acidity of the hydroxyl proton, making deprotonation easier.

Destabilization of Carbocation Intermediates: As mentioned earlier, the electron-withdrawing groups will destabilize any benzylic carbocation that might form, potentially altering the reaction mechanism from a stepwise (SN1-like) to a more concerted (SN2-like) pathway. nih.gov

Facilitation of Nucleophilic Attack on the Benzyl Carbon: While the electron-withdrawing groups destabilize a carbocation, they also make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This is evident in the reaction of substituted benzyl alcohols with tosyl chloride, where electron-withdrawing groups promote the formation of benzyl chlorides. nih.gov

Influence on Redox Properties: The presence of strong electron-withdrawing groups is crucial for certain reactions, such as the electrochemical carboxylation of benzyl alcohols, where they are necessary to promote the initial reduction step. researchgate.net

A study on the iron-catalyzed etherification of a mixture of 4-methylbenzyl alcohol (electron-donating substituent) and 4-cyanobenzyl alcohol (electron-withdrawing substituent) with a secondary alcohol showed that the electron-rich benzyl alcohol was slightly more reactive. acs.orgacs.org This suggests that under these specific conditions, factors stabilizing the transition state, which may have some carbocationic character, play a significant role.

Below is a table summarizing the expected electronic effects of the substituents on key reactive intermediates.

| Intermediate/Property | Effect of -Cl and -CN Groups | Rationale |

| Benzylic Carbocation | Destabilized | Inductive and resonance electron withdrawal. nih.govmasterorganicchemistry.com |

| Benzylic Radical | Stabilized (relative to unsubstituted) | The cyano group can stabilize an adjacent radical through resonance. |

| Acidity of OH Proton | Increased | Inductive electron withdrawal by both groups polarizes the O-H bond. |

| Electrophilicity of Benzylic Carbon | Increased | Electron density is withdrawn from the benzylic position. nih.gov |

Stereochemical and Steric Hindrance Considerations in Organic Transformations

The reactivity of this compound in organic transformations is significantly influenced by the electronic and steric properties of its substituents. The chlorine atom at the ortho position and the cyano group at the para position create a unique electronic environment and present notable steric challenges that can dictate the stereochemical outcome of reactions involving the benzylic alcohol.

The presence of bulky groups near a reaction center can physically obstruct the approach of a nucleophile or reagent, a phenomenon known as steric hindrance. chinesechemsoc.org In the case of this compound, the ortho-chloro substituent provides considerable steric bulk adjacent to the benzylic hydroxyl group. This steric impediment can influence the rate and stereoselectivity of reactions such as nucleophilic substitution or esterification. For instance, in reactions proceeding via an SN2 mechanism, the approach of a nucleophile from the backside of the carbon bearing the leaving group is crucial. Increased steric hindrance around this carbon slows down the reaction rate. researchgate.net While direct studies on this compound are limited, research on related substituted systems demonstrates the profound impact of ortho-substituents. In the reactions of phenylthiocarbimides, a methyl group in the ortho position acts as a more significant inhibiting agent than when it is in the meta or para position, underscoring the dominant role of steric effects from adjacent groups. rsc.org

In the context of stereoselective synthesis, the steric and electronic nature of the substituents on a benzyl group can be exploited to direct the formation of a specific stereoisomer. For example, the 2-cyanobenzyl group has been utilized as a participating ether group in glycosylation reactions to control stereoselectivity. researchgate.net The outcome of these reactions can be modulated to favor either 1,2-cis or 1,2-trans products by altering the reaction conditions and the nature of the glycosyl acceptor, showcasing the dual-directing potential of the cyanobenzyl moiety. researchgate.netrsc.org The introduction of a chloro group at the 2-position would be expected to further modulate these directing effects through a combination of steric repulsion and electronic influence.

Kinetic resolution is another strategy to obtain enantiomerically enriched alcohols. This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in excess. Chiral catalysts, such as isothioureas, have been successfully employed in the kinetic resolution of racemic alcohols through acylation. beilstein-journals.org The efficiency of such resolutions, quantified by the selectivity factor (s), depends on the ability of the chiral catalyst to differentiate between the two enantiomers, a process that is highly sensitive to the steric and electronic environment around the hydroxyl group.

The following tables present research findings from transformations of compounds structurally related to this compound, illustrating the principles of stereochemical control and the impact of steric hindrance.

Table 1: Asymmetric Reduction of Prochiral Ketones and Aldehydes

| Entry | Substrate | Biocatalyst/Reagent | Product | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |

| 1 | 2-Cyanobenzaldehyde (B126161) | Baker's Yeast, PMHS, TBAF | 2-Cyanobenzyl alcohol & imine | 71% (of anti-imine) | High stereoselectivity | biomedpharmajournal.org |

| 2 | 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | Recombinant E. coli | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99% (conversion) | >99% ee | mdpi.com |

| 3 | 4-Methylcyclohexanone | Baker's Yeast, PMHS, TBAF | 4-Methylcyclohexanol | - | trans:cis 84:16 | biomedpharmajournal.org |

Table 2: Kinetic Resolution of Racemic Alcohols

These examples underscore the critical role of stereochemical and steric factors in the reactions of substituted benzyl alcohols. The ortho-chloro and para-cyano groups in this compound are poised to exert significant control over its transformations, making it a potentially valuable substrate for stereoselective synthesis, although detailed studies on this specific compound remain to be explored.

Derivatization Strategies and Analog Synthesis of 2 Chloro 4 Cyanobenzyl Alcohol

Rational Design and Synthesis of Functionalized Analogs

The rational design of functionalized analogs of 2-chloro-4-cyanobenzyl alcohol involves a systematic approach to modify its chemical structure to achieve desired properties. This includes the strategic alteration of the aromatic ring and the chemical manipulation of its functional groups.

Strategic Modification of Aromatic Substituents

Modifying the substituents on the aromatic ring of this compound is a common strategy to influence the electronic and steric properties of the molecule. These modifications can include the introduction or relocation of halogen atoms and alterations to the core phenyl ring structure.

The position and nature of halogen substituents on the benzyl (B1604629) ring can significantly impact the chemical reactivity and biological activity of the resulting analogs. Research in this area has explored the synthesis of various halogenated derivatives.

For instance, the synthesis of 2,6-dichlorobenzyl alcohol has been achieved through a two-step process starting from 2,6-dichlorobenzyl chloride. googleapis.com This process involves the formation of the corresponding acetate (B1210297) followed by hydrolysis. googleapis.com The initial acetate-forming reaction is carried out using anhydrous sodium acetate in the presence of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, to achieve a high yield of the acetate intermediate. googleapis.com Subsequent hydrolysis of the acetate yields the desired 2,6-dichlorobenzyl alcohol. googleapis.com This method provides a viable route to analogs of this compound with an additional chlorine atom on the aromatic ring.

Another example of a halogenated analog is 2-bromo-4-cyanobenzyl alcohol. This compound, which features a bromine atom instead of a chlorine atom at the 2-position, is commercially available and serves as a valuable building block for further derivatization. The synthesis of such bromo-analogs can be achieved through various synthetic routes, often starting from the corresponding brominated toluene (B28343) derivatives which are then subjected to benzylic bromination followed by hydrolysis.

| Compound Name | Starting Material | Key Reagents | Reference |

| 2,6-Dichlorobenzyl alcohol | 2,6-Dichlorobenzyl chloride | Anhydrous sodium acetate, Quaternary ammonium salt | googleapis.com |

| 2-Bromo-4-cyanobenzyl alcohol | 3-Bromo-4-methylbenzonitrile | N-Bromosuccinimide, Radical initiator |

Table 1: Examples of Halogenated Analogs and their Synthesis

While direct alteration of the phenyl ring of this compound is less common, the synthesis of analogs with different substitution patterns on the phenyl ring is a key strategy for exploring structure-activity relationships. The introduction of various functional groups at different positions of the phenyl ring can be achieved through multi-step synthetic sequences, often starting from appropriately substituted toluene or benzaldehyde (B42025) precursors.

Chemical Transformations Involving the Hydroxyl and Nitrile Moieties

The hydroxyl and nitrile groups of this compound are versatile functional handles for a wide range of chemical transformations, enabling the synthesis of diverse derivatives such as ethers, esters, and various heterocyclic systems.

The hydroxyl group of this compound can be readily converted into ether and ester functionalities. These transformations are fundamental in organic synthesis and provide access to a broad array of derivatives.

Ether Synthesis: The Williamson ether synthesis is a widely employed method for the preparation of ethers from alcohols. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, treatment with a strong base such as sodium hydride would generate the corresponding alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the desired ether derivative. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. miracosta.edu

Ester Synthesis: Esters of this compound can be synthesized through several established methods. A common approach is the reaction of the alcohol with a carboxylic acid under acidic catalysis, known as Fischer esterification. chemguide.co.uk Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or an acid anhydride. chemguide.co.uklibretexts.orgyoutube.com These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride or carboxylic acid byproduct. For example, the reaction of 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid in the presence of a phase transfer catalyst yields the corresponding ester, which can then be hydrolyzed to the alcohol. epo.org This process can be adapted for the synthesis of esters directly from the alcohol.

| Derivative | Reagent | Reaction Type |

| Ether | Alkyl halide, Strong base (e.g., NaH) | Williamson Ether Synthesis |

| Ester | Carboxylic acid, Acid catalyst | Fischer Esterification |

| Ester | Acyl chloride, Base (e.g., pyridine) | Acylation |

| Ester | Acid anhydride, Base (e.g., pyridine) | Acylation |

Table 2: General Methods for Ether and Ester Synthesis from this compound

The nitrile group of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, including oxazoles and pyrazoles.

Oxazole (B20620) Synthesis: A plausible route to oxazole derivatives from this compound involves its oxidation to the corresponding aldehyde, 2-chloro-4-cyanobenzaldehyde. This aldehyde can then undergo a Van Leusen reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. nrochemistry.comorganic-chemistry.orgwikipedia.orgnih.govorganic-chemistry.org The Van Leusen oxazole synthesis is a versatile method for the formation of 5-substituted oxazoles from aldehydes. nih.gov

Another established method is the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org While this method does not directly start from the nitrile, it highlights the utility of cyano-containing precursors in oxazole synthesis.

Pyrazole (B372694) Synthesis: The nitrile group in a 2-chloro-4-cyanophenyl scaffold can be converted into a pyrazole ring. A review on the synthesis of pyrazoles in flow chemistry mentions the formation of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile. nih.gov This transformation can be achieved through a 1,3-dipolar cycloaddition of an alkyne with a diazo compound, such as trimethylsilyldiazomethane. nih.gov The nitrile group in the starting material can be hydrolyzed to a carboxylic acid, which can then be converted to an alkyne precursor for the cycloaddition reaction. Various methods for pyrazole synthesis from different starting materials are well-documented in the literature. nih.govorganic-chemistry.orgmdpi.comorientjchem.org

| Heterocycle | Key Intermediate/Reaction | Description |

| Oxazole | 2-Chloro-4-cyanobenzaldehyde / Van Leusen Reaction | Oxidation of the alcohol to the aldehyde, followed by reaction with TosMIC. |

| Pyrazole | 1,3-Dipolar Cycloaddition | Conversion of the nitrile to a suitable precursor for cycloaddition with a diazo compound. |

Table 3: Synthetic Pathways to Heterocyclic Systems

Linker Modification and Structural Diversification Strategies

While specific linker modification strategies commencing directly from this compound are not extensively detailed in the available literature, the general principles of attaching linkers to alcoholic moieties are well-established in medicinal chemistry. These strategies are crucial for the development of molecules such as antibody-drug conjugates (ADCs) or targeted probes, where a linker tethers a pharmacophore to a larger biomolecule.

For this compound, the hydroxyl group serves as the primary attachment point for linkers. Common strategies would involve:

Ether Linkages: Formation of an ether bond by reacting the alcohol with a linker containing a good leaving group (e.g., a halide or a sulfonate ester) under basic conditions. This approach provides a stable and chemically robust connection.

Ester Linkages: Esterification of the alcohol with a carboxylic acid-functionalized linker. This can be achieved through various coupling methods, such as Fischer-Speier esterification or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Ester linkers can be designed to be cleavable by endogenous esterases, offering a prodrug or controlled-release strategy.

Carbonate Linkages: Reaction of the alcohol with a linker containing a chloroformate or a similar activated carbonyl group to form a carbonate bond. Carbonate linkers can also be engineered for specific cleavage conditions.

These general strategies would allow for the incorporation of the 2-chloro-4-cyanobenzyl moiety into larger molecular constructs, enabling the investigation of its role in molecular recognition and biological activity in a more complex context. The choice of linker would be dictated by the desired properties of the final conjugate, such as stability, solubility, and the mechanism of payload release.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic modification of a lead compound and the subsequent evaluation of the biological activities of its derivatives form the cornerstone of structure-activity relationship (SAR) studies. For derivatives of this compound, SAR studies aim to elucidate the impact of the 2-chloro-4-cyanobenzyl group on the biological activity of a parent molecule.

An example of the significant influence of the 2-chloro-4-cyanobenzyl moiety on biological activity is observed in the context of glucocorticoid receptor (GR) binding. ethernet.edu.et In a study investigating small molecule corticotropin-releasing factor receptor-1 (CRF-R1) antagonists, the introduction of a 2-chloro-4-cyanobenzyl group led to a substantial increase in affinity for the glucocorticoid receptor. ethernet.edu.et

The table below summarizes the reported activity of a 2-chloro-4-cyanobenzyl analog compared to a reference compound. ethernet.edu.et

| Compound | Description | GR Binding Affinity | TR Assay | TA Assay |

| 21 | Reference Compound | - | - | - |

| 24 | 2-chloro-4-cyanobenzyl analog of 21 | 30-fold increase vs. 21 | EC50 = 20 nM, 60% efficacy | EC50 = 30 nM, 20% efficacy |

Table 1: Biological Activity of a 2-Chloro-4-cyanobenzyl Analog. ethernet.edu.et

The data clearly indicates that the incorporation of the 2-chloro-4-cyanobenzyl group in compound 24 resulted in a 30-fold enhancement of GR binding affinity relative to the parent compound 21 . ethernet.edu.et Furthermore, this analog exhibited partial agonist activity in a thyroid hormone receptor (TR) assay and diminished activity in a TA assay. ethernet.edu.et These findings underscore the importance of the specific substitution pattern on the benzyl group for modulating the biological activity profile of the parent scaffold. The chloro and cyano substituents likely engage in specific interactions with the receptor binding pocket, leading to the observed increase in affinity and functional activity.

While this example highlights the potential of the 2-chloro-4-cyanobenzyl moiety in drug design, more comprehensive SAR studies involving a wider array of derivatives would be necessary to fully map the pharmacophoric requirements for optimal activity.

Advanced Analytical Methodologies in 2 Chloro 4 Cyanobenzyl Alcohol Research

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone of modern chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. In the context of 2-Chloro-4-cyanobenzyl alcohol, various chromatographic techniques are employed to handle both analytical and preparative scale challenges.

High-Performance Liquid Chromatography (HPLC) for Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for isolating the compound from reaction byproducts.

For analytical purposes, a reversed-phase HPLC method is typically employed. A C18 column is a common choice, offering excellent separation of moderately polar compounds like this compound. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. The gradient or isocratic elution conditions can be optimized to achieve baseline separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the aromatic ring and cyano group in this compound provide strong chromophores.

Preparative HPLC is utilized when a high-purity sample of this compound is required for further research or as a reference standard. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. The goal of preparative HPLC is to isolate the desired compound in sufficient quantity and purity. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 4-6 minutes |

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC) is another vital analytical technique, particularly for monitoring the progress of reactions that produce or consume this compound. It is also highly effective for quantifying the product in a reaction mixture. For GC analysis, the sample must be volatile and thermally stable. Given the structure of this compound, it is amenable to GC analysis, possibly after derivatization to increase its volatility if necessary.

In a typical application, a small aliquot of the reaction mixture is withdrawn at regular intervals, quenched, and analyzed by GC. A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often used. The oven temperature is programmed to ramp up to ensure the separation of all components, from volatile starting materials to the higher-boiling product. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and high sensitivity to organic compounds. By comparing the peak area of this compound to that of an internal standard, the reaction yield and conversion can be accurately determined over time.

Table 2: Typical Gas Chromatography Conditions for Monitoring this compound Synthesis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Specialized Column Chromatography for Compound Purification

For the purification of this compound on a larger scale than what is feasible with preparative HPLC, specialized column chromatography is the method of choice. This technique involves packing a glass column with a solid stationary phase, most commonly silica gel, and passing a liquid mobile phase (eluent) through it.

The choice of eluent is critical for achieving good separation. A solvent system is selected based on the polarity of the target compound and its impurities. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297) is typically used. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities, followed by the desired product. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound.

Spectroscopic Characterization for Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic techniques are employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration of the signals reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. For this compound, one would expect to see distinct signals for the benzylic CH₂ protons and the aromatic protons.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, benzylic, attached to an electronegative atom).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~4.7 | ~63 |

| Aromatic CH (ortho to CH₂OH) | ~7.5 (d) | ~130 |

| Aromatic CH (meta to CH₂OH, ortho to Cl) | ~7.4 (d) | ~133 |

| Aromatic CH (meta to CH₂OH, ortho to CN) | ~7.6 (dd) | ~134 |

| Quaternary C-Cl | - | ~135 |

| Quaternary C-CN | - | ~112 |

| Quaternary C-CH₂OH | - | ~142 |

| Cyano C | - | ~118 |

(d = doublet, dd = doublet of doublets)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of the hydroxyl group (-OH), water (-H₂O), or the entire hydroxymethyl group (-CH₂OH). Alpha cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, is also a characteristic fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 167/169 | [M]⁺ (Molecular ion) |

| 150/152 | [M - OH]⁺ |

| 149/151 | [M - H₂O]⁺ |

| 138/140 | [M - CHO]⁺ |

| 136/138 | [M - CH₂OH]⁺ |

| 101 | [M - Cl - HCN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. jove.com The method is based on the principle that covalent bonds are not static; they vibrate at specific frequencies corresponding to the infrared region of the electromagnetic spectrum. msu.edu When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, leading to vibrational excitation. jove.com An IR spectrometer measures this absorption, producing a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). jove.com The resulting spectrum displays a unique pattern of absorption bands, with specific peaks corresponding to the distinct functional groups in the molecule. spectroscopyonline.com

For this compound, IR spectroscopy can confirm the presence of its key structural features: the hydroxyl group, the cyano (nitrile) group, the substituted aromatic ring, and the carbon-chlorine bond.

Key Functional Group Absorptions:

Hydroxyl (-OH) Group: The alcohol O-H functional group is readily identifiable in an IR spectrum. Due to intermolecular hydrogen bonding, it produces a characteristic strong and broad absorption band in the region of 3550–3200 cm⁻¹. libretexts.orgvscht.cz The spectrum would also be expected to show a C-O stretching vibration, which typically appears in the 1260–1050 cm⁻¹ range. vscht.cz

Nitrile (-C≡N) Group: The cyano group has a highly characteristic and easily recognizable absorption. The C≡N triple bond stretch gives rise to an intense and sharp peak in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. libretexts.orgspectroscopyonline.com For aromatic nitriles, this absorption often appears at a slightly lower frequency (2240–2220 cm⁻¹) due to conjugation with the benzene (B151609) ring. spectroscopyonline.comscribd.com

Substituted Benzene Ring: The presence of the aromatic ring is indicated by several bands. spectroscopyonline.com

Aromatic C-H Stretch: Weak to medium bands appear just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. orgchemboulder.compressbooks.publibretexts.org

Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the ring results in a series of medium-to-weak peaks in the 1600–1450 cm⁻¹ range. pressbooks.publibretexts.org

C-H Out-of-Plane Bending: Strong absorptions in the 900–675 cm⁻¹ region result from the C-H bonds bending out of the plane of the ring. orgchemboulder.com The exact position of these bands can provide information about the substitution pattern on the ring. orgchemboulder.comlibretexts.org

Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond is typically found in the fingerprint region of the spectrum. This absorption is expected to appear as a medium to strong band in the 850–550 cm⁻¹ range. orgchemboulder.comlibretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3550–3200 | Strong, Broad |

| Alcohol (-OH) | C-O Stretch | 1260–1050 | Strong to Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2240–2220 | Medium, Sharp |

| Aromatic Ring | =C-H Stretch | 3100–3000 | Medium to Weak |

| Aromatic Ring | C=C Ring Stretch | 1600–1450 | Medium to Weak |

| Aromatic Ring | C-H Out-of-Plane Bend | 900–675 | Strong |

| Haloalkane (C-Cl) | C-Cl Stretch | 850–550 | Strong to Medium |

Applications of 2 Chloro 4 Cyanobenzyl Alcohol and Its Derivatives in Specialized Fields

Pharmaceutical Research and Development

2-Chloro-4-cyanobenzyl alcohol serves as a versatile building block in the design and synthesis of new chemical entities with potential therapeutic applications. Its trifunctional nature—comprising a reactive benzyl (B1604629) alcohol group, an electron-withdrawing chloro substituent, and a cyano group that can be chemically modified—makes it a valuable starting material for creating a diverse range of complex molecules.

Role as a Key Precursor in Active Pharmaceutical Ingredient (API) Synthesis

While not always a direct component of the final drug, this compound and its closely related derivatives function as critical precursors in the multi-step synthesis of various active pharmaceutical ingredients (APIs). The benzyl alcohol moiety can be easily converted to other functional groups, such as halides (e.g., benzyl chloride), which are then used to build more complex molecular architectures.

For instance, the related compound 2-chloro-4-cyanobenzyl chloride is utilized in the synthesis of intermediates like diethyl 2-(2-chloro-4-cyanobenzyl)malonate. This malonate derivative can be further processed to yield ethyl 3-(2-chloro-4-cyanophenyl)propanoate. Subsequent reduction of this propanoate provides 3-(2-chloro-4-cyanophenyl)propanol, a more complex alcohol that can serve as a key intermediate in the synthesis of various therapeutic agents. iaea.org This synthetic pathway highlights how the 2-chloro-4-cyanobenzyl framework is elongated and modified to create precursors for potentially bioactive molecules.

Synthesis of Chiral Intermediates for Drug Manufacturing

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and safety profiles. nih.gov Chiral alcohols, in particular, are fundamental building blocks in the synthesis of single-enantiomer drugs. nih.govnih.gov The production of enantiomerically pure compounds is therefore of paramount importance in the pharmaceutical industry. nih.gov

This compound is a prochiral molecule, meaning it can be converted into a chiral product. The synthesis of its single enantiomers, (R)- or (S)-2-Chloro-4-cyanobenzyl alcohol, would provide valuable chiral intermediates for drug manufacturing. Two primary strategies for obtaining such chiral alcohols are asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis: This involves the direct conversion of a prochiral precursor, such as the corresponding ketone (2-chloro-4-cyanobenzaldehyde), into a single enantiomer of the alcohol using a chiral catalyst or reagent. This method is highly efficient as it can theoretically convert 100% of the starting material into the desired enantiomer.

Enzymatic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture (a 50:50 mix of both enantiomers). scielo.brresearchgate.net For example, in an enzymatic kinetic resolution, a lipase (B570770) could selectively acylate one enantiomer of racemic this compound, allowing the unreacted enantiomer and the newly formed ester to be separated. Biocatalytic processes using microorganisms or isolated enzymes are highly valued for their high enantioselectivity and mild reaction conditions. nih.gov

The availability of enantiomerically pure forms of this compound would enable its use in the stereoselective synthesis of complex APIs, where precise three-dimensional orientation of chemical groups is essential for biological function.

Agrochemical Research and Development

Intermediates in the Synthesis of Agrochemical Compounds

The chemical scaffolds used in pharmaceutical research often overlap with those used in the development of modern agrochemicals, such as herbicides, insecticides, and fungicides. Substituted benzyl alcohols and their derivatives are valuable intermediates in this field as well. The presence of a cyano group, in particular, is a feature of several classes of pesticides.

For example, α-cyanobenzyl esters are a known class of pesticidal compounds. google.com Specifically, esters derived from α-cyano-3-phenoxybenzyl alcohol form the core structure of pyrethroid insecticides, a major class of synthetic pesticides used worldwide. While this compound has a different substitution pattern, its structural similarity suggests its potential as an intermediate for new agrochemical agents. The chloro and cyano substituents can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it an attractive starting point for the synthesis and screening of new potential pesticides.

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound suggests its potential utility in the field of materials science, particularly in the synthesis of functional polymers and novel nanomaterials.

Benzyl alcohol itself has been used in the nonaqueous, low-temperature synthesis of crystalline nano-objects, such as titania, vanadium oxide, and tungsten oxide nanoparticles. researchgate.net In this process, the benzyl alcohol acts as both a solvent and a reactant, influencing the growth and morphology of the resulting nanostructures. The use of a substituted benzyl alcohol like this compound could offer a route to functionalized nanomaterials. The chloro and cyano groups could be retained on the surface of the nanoparticles or incorporated into the material's structure, imparting specific properties such as altered electronic characteristics, hydrophobicity, or serving as handles for further chemical modification.

In polymer chemistry, the benzyl alcohol group can participate in polymerization reactions, for instance, to form polyesters or polyethers. The cyano and chloro groups would then be pendant groups along the polymer chain, influencing the material's bulk properties, such as thermal stability, dielectric constant, and solubility. The cyano group, in particular, is known to increase the polarity and thermal resistance of polymers. Therefore, this compound could be explored as a monomer or co-monomer for the creation of specialty polymers with tailored properties for advanced applications.

Exploration of this compound as a Monomer Precursor for Functional Polymer Synthesis

A comprehensive review of scientific literature and patent databases reveals a notable absence of research focused on the direct use of this compound or its immediate derivatives as monomer precursors in the synthesis of functional polymers. While the individual functional groups—a reactive benzyl alcohol, an electron-withdrawing chloro group, and a polar cyano group—suggest potential for creating monomers with unique properties, this specific compound does not appear to be a subject of study in the field of polymer chemistry.

The investigation into the synthesis of functional polymers often involves the modification of core molecules to introduce polymerizable moieties, such as vinyl, acrylate (B77674), or epoxide groups. A thorough search was conducted for studies detailing the conversion of this compound into such polymerizable monomers. However, these searches did not yield any specific examples of its use.

For context, the broader field of functional polymers includes a vast array of monomers. For instance, benzyl acrylate and benzyl methacrylate, which share the benzyl core, are known to be used in polymer synthesis. Similarly, cyanocontaining monomers, like cyanoacrylates, are well-established for their rapid polymerization and adhesive properties. The presence of a chloro-substituent on the aromatic ring could also be expected to influence polymer properties such as thermal stability and refractive index. A structurally similar compound, 2-chloro-4-bromobenzyl acrylate, has been mentioned in the context of predicting polymer properties, indicating that halogenated benzyl acrylates are of interest to researchers. However, the synthesis and polymerization of the specific 2-chloro-4-cyanobenzyl variant are not documented.

The lack of available data prevents the creation of detailed data tables regarding polymerization methods or the physical and chemical properties of polymers derived from this compound. The potential pathways for its use remain theoretical at this time. Such pathways could include:

Esterification: Reaction of the benzyl alcohol with acryloyl chloride or methacryloyl chloride to form 2-chloro-4-cyanobenzyl acrylate or methacrylate.

Etherification: Conversion to a glycidyl (B131873) ether to create an epoxy monomer.

Conversion to a Styrenic Monomer: Chemical modification to introduce a vinyl group on the benzene (B151609) ring.

Without experimental data, any discussion of the properties of polymers derived from this compound would be purely speculative. Further research would be required to synthesize the relevant monomers, investigate their polymerization behavior, and characterize the resulting polymers to determine their potential applications.

Computational Chemistry and Molecular Modeling of 2 Chloro 4 Cyanobenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-Chloro-4-cyanobenzyl alcohol. These calculations provide a detailed picture of the electron distribution within the molecule, which is key to predicting its stability, reactivity, and spectroscopic properties.

Methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to perform geometry optimization, ensuring the molecule's structure corresponds to a minimum on the potential energy surface. analis.com.my From this optimized structure, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity. analis.com.my For this compound, the electron-withdrawing nature of the chloro and cyano groups is expected to lower the energy of both the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, negative potential is expected around the oxygen atom of the alcohol group and the nitrogen atom of the cyano group, indicating sites susceptible to electrophilic attack. Positive potential would be concentrated around the hydrogen atom of the alcohol group, making it a likely site for nucleophilic interaction.

Detailed research findings from DFT calculations allow for the quantification of these properties, as illustrated in the hypothetical data table below.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.25 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.15 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 6.10 eV | Relates to chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 3.85 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | O: -0.65, N: -0.58, Cl: -0.12 | Shows partial charge distribution, identifying nucleophilic (O, N) and electrophilic centers. analis.com.my |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with its environment, such as solvent molecules or a crystal lattice. researcher.life

The primary goal of conformational analysis is to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them. This is particularly important for the rotatable bond between the phenyl ring and the hydroxymethyl group (-CH₂OH). MD simulations can map the potential energy surface as a function of the dihedral angle of this bond, revealing low-energy, stable conformations.

Furthermore, MD simulations can elucidate intermolecular interactions. By simulating this compound in a solvent like water or ethanol (B145695), one can observe the formation and dynamics of hydrogen bonds between the alcohol group and the solvent molecules. nih.gov These simulations provide detailed information on the strength, lifetime, and geometry of these interactions, which govern the molecule's solvation and macroscopic properties. Studies on related p-chlorobenzyl alcohol crystals have used MD to understand the dynamics of hydrogen atoms within O–H···O hydrogen-bonded chains. researcher.life

| Simulation Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| Conformational Analysis (Dihedral C-C-C-O) | Energy minima at ~60° and ~180° | Identifies the most stable spatial orientations (staggered conformations) of the alcohol group relative to the ring. |

| Radial Distribution Function (g(r)) of O(alcohol)...H(water) | Sharp peak at ~1.8 Å | Indicates a high probability of finding a water hydrogen at this distance, signifying strong hydrogen bonding. |

| Hydrogen Bond Lifetime | ~2.5 picoseconds | Quantifies the stability of the hydrogen bonds formed between the molecule and surrounding water molecules. |

In Silico Prediction and Docking Studies for Biological Activity and Target Interactions

In silico methods, particularly molecular docking, are essential first steps in drug discovery for predicting the biological activity of a compound. These techniques simulate the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The goal is to predict the preferred binding orientation of the ligand and the strength of the interaction, often quantified as a binding affinity or docking score.

The process involves preparing a 3D structure of the target protein and the ligand. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. Each pose is scored based on a function that estimates the free energy of binding. A lower (more negative) binding energy suggests a more stable and favorable interaction.

For this compound, a hypothetical docking study could be performed against a relevant cancer target, such as the anti-apoptotic protein Bcl-2, as other substituted benzyl (B1604629) derivatives have been investigated as potential inhibitors for such targets. nih.gov The results would highlight the key intermolecular interactions, such as hydrogen bonds between the alcohol group and polar amino acid residues (e.g., Asp, Arg), or hydrophobic and π-π stacking interactions between the substituted phenyl ring and nonpolar residues (e.g., Phe, Leu). Such studies have been successfully applied to understand the synergistic effects of benzyl alcohol with other active compounds. nih.gov